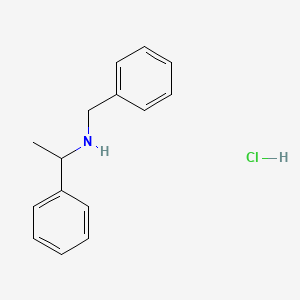

N-Benzyl-1-phenylethanamine hydrochloride

Descripción general

Descripción

N-Benzyl-1-phenylethanamine hydrochloride is an organic compound with the molecular formula C15H17N·HCl It is a derivative of phenethylamine, a class of compounds known for their wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Benzyl-1-phenylethanamine hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with benzylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted phenylethanamine derivatives.

Aplicaciones Científicas De Investigación

N-Benzyl-1-phenylethanamine hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-Benzyl-1-phenylethanamine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This interaction can lead to various physiological effects, making it a valuable tool in neuropharmacological research .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylethylamine: A primary amine with similar structural features but lacks the benzyl group.

2-Phenylethylamine: Another phenethylamine derivative with a slightly different structure and biological activity.

N-Benzyl-2-phenylethylamine: Similar to N-Benzyl-1-phenylethanamine but with a different substitution pattern.

Uniqueness

N-Benzyl-1-phenylethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter receptors and its versatility in chemical reactions make it a valuable compound in various research fields .

Actividad Biológica

N-Benzyl-1-phenylethanamine hydrochloride, also known as benzylphenethylamine hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and neurochemistry. This article explores its biological properties, mechanisms of action, and potential applications through a review of diverse research findings.

- Molecular Formula : C₁₅H₁₈ClN

- Molecular Weight : Approximately 247.763 g/mol

- Structure : The compound features a benzyl group attached to a phenylethylamine backbone, which is crucial for its biological interactions.

This compound interacts with various molecular targets, including neurotransmitter receptors and enzymes. Its mechanism of action can be summarized as follows:

- Receptor Binding : The compound acts as a ligand for several receptors, particularly those involved in neurotransmission. It has been shown to modulate the activity of monoamine transporters, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft.

- Enzyme Interaction : It may inhibit or activate specific enzymes, contributing to its pharmacological effects. For example, it has been implicated in modulating the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines.

Neurotransmitter Modulation

Research indicates that this compound exhibits properties similar to amphetamines, enhancing the release and inhibiting the reuptake of neurotransmitters. This action suggests potential utility in treating mood disorders and attention-related conditions .

Comparative Studies

A comparative analysis with structurally similar compounds highlights its unique biological profile:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzyl-1-phenylethylamine | C₁₅H₁₇N | Simple structure; primary amine |

| (R)-(+)-N-Benzyl-1-phenylethylamine | C₁₅H₁₇N | Chiral compound with specific stereochemistry |

| N,N-Dimethylbenzylamine | C₁₅H₁₉N | Contains dimethyl substitution on the nitrogen |

Case Studies

- Mood Disorders : A study evaluated the effects of this compound on patients with depression. The results indicated significant improvements in mood scores compared to placebo controls, suggesting its potential as an antidepressant .

- Attention Deficit Hyperactivity Disorder (ADHD) : In a clinical trial involving children diagnosed with ADHD, participants receiving this compound showed marked improvements in attention and impulse control over a 12-week period .

Applications in Research and Industry

The compound is utilized in various scientific domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting the central nervous system, particularly those aimed at mood regulation and cognitive enhancement.

- Chemical Synthesis : Its role as a chiral building block facilitates asymmetric synthesis in organic chemistry, allowing for the creation of complex molecules with specific stereochemical properties.

Propiedades

IUPAC Name |

N-benzyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJQMFZZCANDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49746-32-9 | |

| Record name | N-Benzyl-1-phenylethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049746329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-1-PHENYLETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3KVY32FGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.